molecular formula C10H8ClIO B13155526 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one

6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13155526
M. Wt: 306.53 g/mol
InChI Key: UBUNBYNDVIZFMS-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of chlorine and iodine substituents on the naphthalenone core, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Subsequent iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalenone core.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the iodine substituent.

    8-Iodo-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine substituent.

    3,4-Dihydronaphthalen-1(2H)-one: Lacks both halogen substituents.

Uniqueness

The presence of both chlorine and iodine atoms in 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs

Properties

Molecular Formula

C10H8ClIO

Molecular Weight

306.53 g/mol

IUPAC Name

6-chloro-8-iodo-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8ClIO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2

InChI Key

UBUNBYNDVIZFMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)I

Origin of Product

United States

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